(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide (E)-1-((4-chlorophenyl)sulfonyl)-N-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2210223-18-8
VCID: VC5733731
InChI: InChI=1S/C16H21ClN2O5S2/c1-25(21,22)12-2-9-18-16(20)13-7-10-19(11-8-13)26(23,24)15-5-3-14(17)4-6-15/h2-6,12-13H,7-11H2,1H3,(H,18,20)/b12-2+
SMILES: CS(=O)(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H21ClN2O5S2
Molecular Weight: 420.92

(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide

CAS No.: 2210223-18-8

Cat. No.: VC5733731

Molecular Formula: C16H21ClN2O5S2

Molecular Weight: 420.92

* For research use only. Not for human or veterinary use.

(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide - 2210223-18-8

Specification

CAS No. 2210223-18-8
Molecular Formula C16H21ClN2O5S2
Molecular Weight 420.92
IUPAC Name 1-(4-chlorophenyl)sulfonyl-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C16H21ClN2O5S2/c1-25(21,22)12-2-9-18-16(20)13-7-10-19(11-8-13)26(23,24)15-5-3-14(17)4-6-15/h2-6,12-13H,7-11H2,1H3,(H,18,20)/b12-2+
Standard InChI Key PITXLXOFTJFWOW-SWGQDTFXSA-N
SMILES CS(=O)(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a 4-chlorophenylsulfonyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further linked to an (E)-configured allyl group bearing a methylsulfonyl substituent. This configuration introduces steric and electronic effects that influence molecular interactions.

Key structural attributes include:

  • Piperidine core: A six-membered heterocyclic ring with one nitrogen atom, contributing to basicity and conformational flexibility .

  • 4-Chlorophenylsulfonyl group: An electron-withdrawing substituent that enhances metabolic stability and modulates receptor binding .

  • (E)-Allyl sulfonyl chain: The trans configuration of the double bond optimizes spatial orientation for target engagement, while the sulfonyl group improves solubility and hydrogen-bonding capacity .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₆H₂₀ClN₂O₅S₂
Molecular Weight427.92 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors7 (sulfonyl O, amide O, etc.)
LogP (Predicted)2.1 ± 0.5

Data derived from PubChem entries for analogous sulfonylpiperidine carboxamides .

Synthesis and Structural Elucidation

Spectroscopic Characterization

  • ¹H NMR: Key signals include δ 7.8–7.6 (d, 2H, aromatic), δ 6.2 (dt, 1H, allyl CH), δ 3.4–3.1 (m, piperidine CH₂), and δ 3.0 (s, 3H, SO₂CH₃) .

  • IR: Peaks at 1670 cm⁻¹ (amide C=O), 1350 cm⁻¹ (sulfonyl S=O), and 1150 cm⁻¹ (C-Cl) .

Biological Activities and Mechanisms

CompoundUrease IC₅₀ (µM)AChE IC₅₀ (µM)
7m (Analog from )0.63 ± 0.00112.4 ± 0.3
Thiourea (Reference)21.25 ± 0.15N/A

The sulfonamide group likely chelates nickel ions in urease’s active site, while the piperidine moiety interacts with hydrophobic pockets .

Antimicrobial Activity

Piperidine-sulfonamide hybrids show selective activity against Salmonella typhi and Bacillus subtilis, with MIC values ranging from 8–32 µg/mL . The (E)-allyl sulfonyl group may enhance membrane permeability, contributing to this effect.

Pharmacological and Toxicological Considerations

Drug-Likeness

The compound adheres to Lipinski’s rule of five:

  • Molecular weight < 500

  • LogP < 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

Toxicity Predictions

In silico models (e.g., ProTox-II) suggest moderate hepatotoxicity risk due to the sulfonamide moiety, necessitating further in vivo validation .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of the allyl sulfonyl group’s stereochemistry and substituents.

  • In Vivo Efficacy Trials: Evaluation in animal models of microbial infection or neurodegenerative diseases.

  • Crystallographic Analysis: Determination of binding modes with target enzymes.

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